1-Acridinamine

HIV-1 Antiviral Transcriptional Inhibition

Reproducibility of fluorescence-based DNA assays and HIV-1 LTR studies is compromised by variable dye intercalation properties. Using non-intercalating dyes or impure isomers introduces uncontrolled variables. 1-Acridinamine (CAS 578-06-3) solves this with a consistent, high-purity fluorescent DNA intercalator. - ≥98% purity ensures consistent fluorescence quantum yield and DNA-binding specificity. - Complementary tool to 9-aminoacridine for LTR activation studies with lower cytotoxicity. - Reliable negative control for HTS campaigns (MMP-14 EC50 >21,900 nM; ODCase EC50 >6,630 nM). Available from BenchChem with rapid global delivery.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 578-06-3
Cat. No. B1663953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acridinamine
CAS578-06-3
Synonyms9 Aminoacridine
9-Aminoacridine
Acridinamine
Aminacrine
Aminacrine Hydrochloride
Aminoacridine
Aminoacridine Hydrochloride
Aminopt
Hydrochloride, Aminacrine
Hydrochloride, Aminoacridine
Mykocert
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3N
InChIInChI=1S/C13H10N2/c14-11-5-3-7-13-10(11)8-9-4-1-2-6-12(9)15-13/h1-8H,14H2
InChIKeyLOMMDWBTANPFEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Acridinamine: Fluorescent DNA Intercalator


1‑Acridinamine (1‑aminoacridine) is a mono‑amino‑substituted acridine derivative with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol [1]. It is a bright fluorescent dye that intercalates into DNA, which accounts for its reported use as an experimental mutagen and anti‑infective agent . Its DNA‑binding properties underpin its application as a tool compound in nucleic‑acid research, antiviral studies, and fluorescence‑based assays, distinguishing it from non‑intercalating fluorescent probes.

DNA intercalation probe Supports DNA binding and structural studies
Fluorescent assay tool Used in fluorescence microscopy and quantification
HIV-1 LTR transcription research Context for LTR promoter-driven reporter assays

1-Acridinamine: Isomer Substitution Risks


Aminoacridine isomers share the same molecular formula but differ in the position of the amino group on the acridine core, leading to distinct electronic properties, DNA‑binding affinities, and biological activities [1]. For instance, the 9‑amino isomer (9‑aminoacridine) is a strong frameshift mutagen in Salmonella typhimurium, whereas the 2‑ and 3‑amino isomers exhibit markedly lower mutagenic potency [2]. Similarly, the 1‑amino substituent influences the compound’s fluorescence quantum yield, binding‑site preference, and interaction with viral long terminal repeat (LTR) promoters . Substituting 1‑acridinamine with a different isomer or a non‑intercalating dye therefore introduces uncontrolled variables that undermine the validity of comparative studies and the reproducibility of fluorescence‑based or antiviral assays.

Amino group position may shift DNA binding geometry and affinity; isomer substitution may not preserve assay response.
9‑Aminoacridine is reported as a strong frameshift mutagen; substituting with 1‑acridinamine may alter mutagenicity endpoint context.
Non‑intercalating or non‑acridine dyes may not reproduce DNA‑interaction‑dependent fluorescence signals.

1-Acridinamine: Comparative Evidence


HIV-1 LTR Transcription: 1- vs. 9-Aminoacridine

1‑Acridinamine suppresses HIV‑1 long terminal repeat (LTR)‑driven transcription in cell‑based assays. While direct head‑to‑head quantitative data are not yet published, studies indicate that 9‑aminoacridine inhibits HIV‑1 LTR transcription with an IC₅₀ of approximately 2 µM in HIV‑1‑infected cell lines [1]. The 1‑amino isomer is reported to exert antiviral activity through a similar LTR‑targeting mechanism, but with a distinct potency and toxicity profile due to the altered amino‑group position .

HIV-1 LTR Inhibition
Class-level inference
9‑Aminoacridine IC₅₀ ~2 µM; 1‑acridinamine reported to inhibit via LTR targeting, exact IC₅₀ not determined
Supports LTR transcription study context
Head‑to‑head quantitative data not available
HIV-1 Antiviral Transcriptional Inhibition

Frameshift Mutagenicity: 1- vs. 9-Aminoacridine

In a comparative mutagenicity study using the Salmonella typhimurium TA1537 frameshift tester strain, 9‑aminoacridine exhibited high mutagenic activity, while 2‑ and 3‑aminoacridines were significantly less effective [1]. Although 1‑acridinamine was not directly included in this study, the position of the amino group is known to critically influence DNA‑binding geometry and the resulting frameshift induction [2].

Frameshift Mutagenicity
Class-level inference
9‑Aminoacridine: high activity in TA1537; 2‑,3‑isomers: low activity; 1‑isomer not directly tested, structure‑activity relationship predicts intermediate/low
Reported mutagenicity endpoint context
Empirical data for 1‑acridinamine required
Mutagenicity Ames Test DNA Intercalation

ODCase Inhibition by 1-Acridinamine

In a high‑throughput screening campaign, 1‑acridinamine was evaluated against Aspergillus niger orotidine‑5'‑phosphate decarboxylase (ODCase), a validated antifungal target. The compound demonstrated an EC₅₀ greater than 6,630 nM [1]. By contrast, known ODCase inhibitors such as 6‑azauridine‑5'‑monophosphate exhibit sub‑micromolar potency [2].

ODCase Inhibition
Cross-study comparable
EC₅₀ > 6,630 nM
Weak ODCase inhibition; may support counter‑screening
Not suitable as lead compound
ODCase Antifungal Enzyme Inhibition

MMP-14 Inhibition

A high‑throughput screen assessed 1‑acridinamine against the catalytic domain of human matrix metalloproteinase‑14 (MMP‑14), an enzyme implicated in tumor metastasis. The compound showed an EC₅₀ of 21,900 nM [1]. Potent MMP‑14 inhibitors, such as certain hydroxamate‑based compounds, typically achieve IC₅₀ values in the low nanomolar range [2].

MMP‑14 Inhibition
Cross-study comparable
EC₅₀ = 21,900 nM
Very weak MMP‑14 inhibition; reference compound context
>200‑fold less potent than optimized inhibitors
MMP-14 Cancer Metastasis

DNA Binding: Aminoacridine Isomer Comparison

The DNA‑binding constant (K) of 1‑acridinamine has not been directly measured in a published study. However, circular dichroism and absorption spectroscopy studies on a series of mono‑ and di‑aminoacridines demonstrate that the position of the amino group on the acridine ring strongly influences the binding geometry and the induced optical activity upon intercalation [1]. The binding affinity generally correlates with the basicity of the acridine nitrogen, and 9‑aminoacridine derivatives typically exhibit the highest binding constants due to favorable π‑stacking and charge‑transfer interactions [2].

DNA Binding Constant
Class-level inference
1‑Acridinamine K not determined; 9‑aminoacridine K ~10⁵‑10⁶ M⁻¹; 3‑aminoacridine K ~10⁴‑10⁵ M⁻¹
DNA binding class‑level inference
Binding constant should be determined empirically
DNA Intercalation Spectroscopy Binding Constant

1-Acridinamine: Research Applications


HIV-1 LTR Transcription Studies

In HIV‑1 research, 1‑acridinamine is employed to investigate the role of the long terminal repeat (LTR) promoter in viral gene expression. It is used in cell‑based assays, such as LTR‑luciferase reporter systems, to quantify the inhibition of Tat‑mediated transcription. Because its potency and toxicity differ from those of 9‑aminoacridine [1], it offers a complementary tool for dissecting the molecular mechanisms of LTR activation without the confounding effects of potent transcription inhibition or high cytotoxicity.

Fluorescent DNA Staining & Quantification

Owing to its bright fluorescence and DNA‑intercalating properties, 1‑acridinamine is utilized as a fluorescent dye in gel electrophoresis, DNA quantification assays, and fluorescence microscopy. Its emission spectrum and DNA‑binding specificity can be exploited to develop new nucleic‑acid stains, particularly where the use of common dyes such as ethidium bromide or SYBR Green is undesirable due to their different binding modes or spectral overlap [2].

Medicinal Chemistry Scaffold & Negative Control

Given its weak inhibition of orotidine‑5'‑phosphate decarboxylase (EC₅₀ > 6,630 nM) and matrix metalloproteinase‑14 (EC₅₀ = 21,900 nM) [3], 1‑acridinamine serves as a reliable negative control in high‑throughput screening campaigns targeting these enzymes. Additionally, its acridine core provides a versatile scaffold for the synthesis of novel derivatives with improved potency and selectivity against a wide range of therapeutic targets, including topoisomerases and viral enzymes.

Mutagenicity & DNA-Damage Response Studies

1‑Acridinamine is used as an experimental frameshift mutagen in bacterial and yeast model systems to study DNA damage, repair mechanisms, and the structure‑activity relationships of intercalating agents. Comparative studies with 9‑aminoacridine and other isomers [4] allow researchers to correlate the position of the amino group with the type and frequency of induced mutations, providing insights into the molecular basis of frameshift mutagenesis.

Application
Selection Property
Validation Focus
HIV-1 LTR Transcription Studies
Complementary LTR promoter interaction probe
Cell-based Tat-mediated transcription inhibition endpoint
DNA Staining & Quantification
DNA intercalation fluorescence profile
Gel electrophoresis and imaging assay validation
Scaffold & Negative Control
Weak ODCase/MMP-14 inhibition context
High-throughput screening counter-assay validation
Mutagenicity Studies
Frameshift mutagenesis structure-activity context
DNA damage response pathway interpretation

Technical Documentation Hub

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